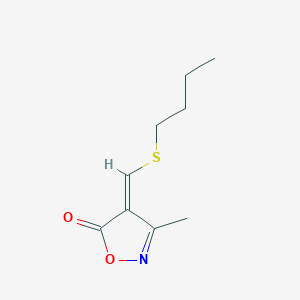
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butylthio group and a methylene group attached to the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a suitable butylthiol reagent.
Methylene Group Addition: The methylene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio and methylene groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-((Methylthio)methylene)-3-methylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of a butylthio group.
(E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one: Similar structure but with an ethylthio group instead of a butylthio group.
Uniqueness
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is unique due to the presence of the butylthio group, which can impart different physicochemical properties compared to its methylthio and ethylthio analogs. These differences can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
(4E)-4-(butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-13-6-8-7(2)10-12-9(8)11/h6H,3-5H2,1-2H3/b8-6+ |
InChI-Schlüssel |
VYUOPBJPRRDAPN-SOFGYWHQSA-N |
Isomerische SMILES |
CCCCS/C=C/1\C(=NOC1=O)C |
Kanonische SMILES |
CCCCSC=C1C(=NOC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


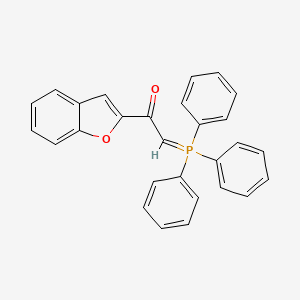
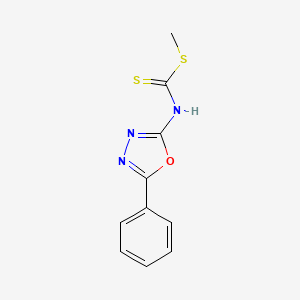

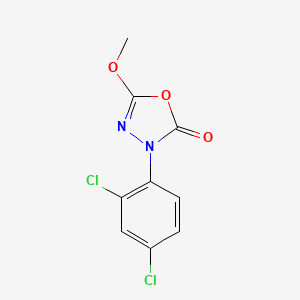
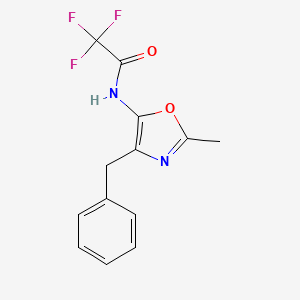


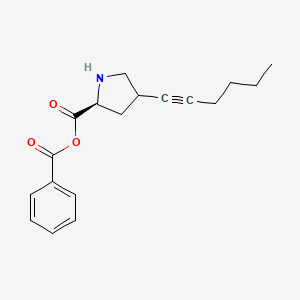
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)
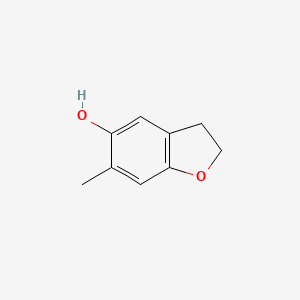
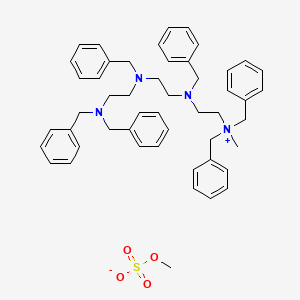
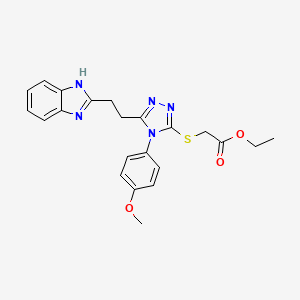
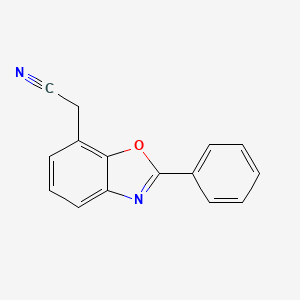
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
